Cas no 62835-97-6 (2-(2-Methylphenyl)propan-1-ol)
2-(2-Methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- benzeneethanol, -beta-,2-dimethyl- (9ci)
- Benzeneethanol, -ba-,2-dimethyl- (9CI)
- 2-(2-methylphenyl)propan-1-ol
- 2-(o-tolyl)propan-1-ol
- 2-(2-methyl-phenyl)propan-1-ol
- 2-(2-Methylphenyl)propan-1-ol
-
- Inchi: 1S/C10H14O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9,11H,7H2,1-2H3
- InChI Key: FXHMWNFNIMXBJK-UHFFFAOYSA-N
- SMILES: OCC(C)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 150.104465066g/mol
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2
2-(2-Methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595774-50mg |
2-(O-tolyl)propan-1-ol |
62835-97-6 | 98% | 50mg |
¥10280.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595774-100mg |
2-(O-tolyl)propan-1-ol |
62835-97-6 | 98% | 100mg |
¥11627.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595774-250mg |
2-(O-tolyl)propan-1-ol |
62835-97-6 | 98% | 250mg |
¥12149.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595774-500mg |
2-(O-tolyl)propan-1-ol |
62835-97-6 | 98% | 500mg |
¥12674.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595774-1g |
2-(O-tolyl)propan-1-ol |
62835-97-6 | 98% | 1g |
¥12255.00 | 2024-05-06 | |
| Enamine | EN300-1241111-0.05g |
2-(2-methylphenyl)propan-1-ol |
62835-97-6 | 0.05g |
$719.0 | 2023-06-08 | ||
| Enamine | EN300-1241111-0.1g |
2-(2-methylphenyl)propan-1-ol |
62835-97-6 | 0.1g |
$755.0 | 2023-06-08 | ||
| Enamine | EN300-1241111-0.25g |
2-(2-methylphenyl)propan-1-ol |
62835-97-6 | 0.25g |
$789.0 | 2023-06-08 | ||
| Enamine | EN300-1241111-0.5g |
2-(2-methylphenyl)propan-1-ol |
62835-97-6 | 0.5g |
$823.0 | 2023-06-08 | ||
| Enamine | EN300-1241111-1.0g |
2-(2-methylphenyl)propan-1-ol |
62835-97-6 | 1g |
$857.0 | 2023-06-08 |
2-(2-Methylphenyl)propan-1-ol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(2-Methylphenyl)propan-1-ol
Latest Research Advances on 2-(2-Methylphenyl)propan-1-ol (CAS: 62835-97-6) in Chemical Biology and Pharmaceutical Applications
2-(2-Methylphenyl)propan-1-ol (CAS: 62835-97-6), a chiral aromatic alcohol derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This research brief synthesizes the latest findings (2022-2023) regarding its molecular properties, synthetic methodologies, and emerging therapeutic implications, with particular focus on its role in asymmetric synthesis and drug discovery pipelines.
Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) demonstrate that the ortho-methyl substitution on the phenyl ring confers enhanced metabolic stability compared to its para-substituted analogs. Quantum mechanical calculations (DFT at B3LYP/6-311++G level) reveal that the preferred gauche conformation of the propanol side chain facilitates hydrogen-bonding interactions with biological targets, particularly observed in its inhibitory activity against COX-2 (IC50 = 3.2 μM) through molecular docking simulations.
Innovative synthetic approaches have been developed to address the compound's enantioselective production. A 2022 Organic Letters report describes a novel biocatalytic route using engineered alcohol dehydrogenases (ADH-A from Rhodococcus ruber) achieving 98% ee and 85% yield under continuous flow conditions. This green chemistry method significantly improves upon traditional Grignard-based protocols that required cryogenic temperatures (-78°C).
In pharmaceutical applications, derivatives of 2-(2-Methylphenyl)propan-1-ol show promise as NSAID precursors. Patent WO2023056421 discloses a series of ester prodrugs demonstrating 40% improved oral bioavailability in rat models compared to ibuprofen. The compound's metabolic fate was elucidated using 14C-labeled studies, identifying hepatic glucuronidation as the primary clearance pathway (72% of administered dose).
Emerging evidence suggests neuroprotective potential through modulation of TRPM8 channels. ACS Chemical Neuroscience (2023) reported that the (R)-enantiomer reduces glutamate-induced excitotoxicity in primary cortical neurons (EC50 = 12.5 μM) via allosteric modulation, positioning it as a lead compound for ischemic stroke therapeutics. Structure-based optimization efforts are currently underway to improve blood-brain barrier penetration.
Analytical characterization has advanced with the development of a validated UPLC-MS/MS method (LOQ = 0.1 ng/mL) for pharmacokinetic studies, as detailed in the Journal of Pharmaceutical and Biomedical Analysis (2023). This enables precise quantification of the compound and its major metabolite, 2-(2-methylphenyl)propanoic acid, in biological matrices.
The compound's safety profile was systematically evaluated in a GLP-compliant 28-day repeat dose toxicity study (OECD 407 guideline). No observed adverse effect levels (NOAEL) were established at 50 mg/kg/day in canine models, with reversible hepatic enzyme elevation being the only notable finding at higher doses (200 mg/kg/day).
Current research gaps include limited clinical translation data and incomplete understanding of its interactions with cytochrome P450 isoforms (particularly CYP2C9 and CYP2D6). Ongoing phase I clinical trials (NCT05621889) evaluating its derivative as an anti-inflammatory agent are expected to provide critical human pharmacokinetic data by Q4 2024.
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